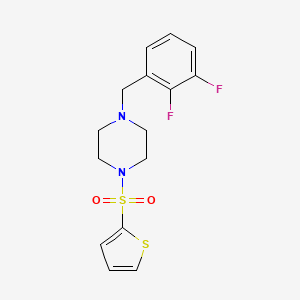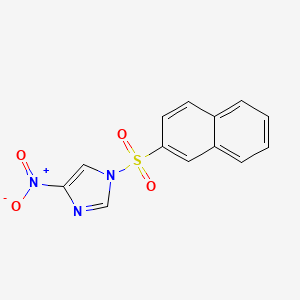
1-(2,3-Difluorobenzyl)-4-(thiophen-2-ylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-DIFLUOROBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluorobenzyl group and a thienylsulfonyl group attached to a piperazine ring. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
The synthesis of 1-(2,3-DIFLUOROBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the Difluorobenzyl Group: This step involves the nucleophilic substitution reaction where the piperazine nitrogen attacks a difluorobenzyl halide.
Attachment of the Thienylsulfonyl Group: The final step involves the sulfonylation of the piperazine nitrogen with a thienylsulfonyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(2,3-DIFLUOROBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,3-DIFLUOROBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in research to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2,3-DIFLUOROBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The difluorobenzyl group may enhance its binding affinity to certain receptors or enzymes, while the thienylsulfonyl group can modulate its solubility and stability. The compound may exert its effects by inhibiting or activating specific pathways, depending on its target.
Comparison with Similar Compounds
1-(2,3-DIFLUOROBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE can be compared with other similar compounds, such as:
1-(2,3-DIFLUOROBENZYL)-4-(2-THIENYLSULFONYL)MORPHOLINE: This compound has a morpholine ring instead of a piperazine ring, which may alter its pharmacological properties.
1-(2,3-DIFLUOROBENZYL)-4-(2-THIENYLSULFONYL)PYRROLIDINE: The pyrrolidine ring provides a different steric environment, potentially affecting its binding interactions.
The uniqueness of 1-(2,3-DIFLUOROBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16F2N2O2S2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-[(2,3-difluorophenyl)methyl]-4-thiophen-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C15H16F2N2O2S2/c16-13-4-1-3-12(15(13)17)11-18-6-8-19(9-7-18)23(20,21)14-5-2-10-22-14/h1-5,10H,6-9,11H2 |
InChI Key |
ICLQXWJQSLKPHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C(=CC=C2)F)F)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10952152.png)
![3-methyl-2-({2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}sulfanyl)-1H-imidazol-3-ium](/img/structure/B10952158.png)
![1-ethyl-3,5-dimethyl-N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10952163.png)
![4-[3-[(2-bromophenoxy)methyl]phenyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10952169.png)
![(6-Methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B10952175.png)
![N-(1-Adamantylmethyl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]acetamide](/img/structure/B10952177.png)
![7-(Difluoromethyl)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-5-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B10952188.png)
![N-(4-methoxybenzyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10952190.png)
![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)propanehydrazide](/img/structure/B10952199.png)
![N-(4-acetylphenyl)-1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10952207.png)
![Methyl 5-[4-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10952213.png)

![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B10952226.png)
![4-[1-(benzenesulfonyl)piperidin-3-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10952238.png)
